CID 11974406
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Overview
Description
CID 11974406luorophenyl)borate is a complex organophosphorus compound. It is known for its unique structure, which includes multiple fluorine atoms and bulky trimethylphenyl groups. This compound is often used in advanced chemical research due to its ability to participate in various catalytic and hydrogenation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 11974406luorophenyl)borate typically involves the reaction of bis(2,4,6-trimethylphenyl)phosphine with a tetrafluorophenylborate precursor. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories due to its complex synthesis and the need for precise reaction conditions. The production process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
CID 11974406luorophenyl)borate undergoes various types of chemical reactions, including:
Hydrogenation: It acts as a catalyst in metal-free hydrogenation reactions.
Substitution: The compound can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas, various organic solvents, and other organophosphorus compounds. Reaction conditions typically involve mild temperatures and pressures to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the primary product is the hydrogenated form of the substrate .
Scientific Research Applications
CID 11974406luorophenyl)borate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in hydrogenation and substitution reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of CID 11974406luorophenyl)borate involves its ability to activate hydrogen molecules under mild conditions. The compound’s unique structure allows it to facilitate the transfer of hydrogen atoms to various substrates, making it an effective catalyst for hydrogenation reactions. The molecular targets and pathways involved include the activation of dihydrogen and the formation of phosphine-borane complexes .
Comparison with Similar Compounds
Similar Compounds
- Hydrogen[4-[dimesitylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate
- Bis(2,4,6-trimethylphenyl)phosphine oxide
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
Uniqueness
CID 11974406luorophenyl)borate is unique due to its ability to activate hydrogen under mild conditions without the need for metal catalysts. This property makes it particularly valuable in green chemistry and sustainable industrial processes .
Properties
CAS No. |
918824-12-1 |
---|---|
Molecular Formula |
C36H23BF14P |
Molecular Weight |
763.3 g/mol |
InChI |
InChI=1S/C36H22BF14P/c1-11-7-13(3)34(14(4)8-11)52(35-15(5)9-12(2)10-16(35)6)36-32(50)24(42)19(25(43)33(36)51)37(17-20(38)26(44)30(48)27(45)21(17)39)18-22(40)28(46)31(49)29(47)23(18)41/h7-10H,1-6H3/q-1/p+1 |
InChI Key |
KDUKOLNXDQLNER-UHFFFAOYSA-O |
SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F |
Pictograms |
Irritant |
Synonyms |
Hydrogen[4-[dimesitylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate; Frustrated Phosphonium Borate |
Origin of Product |
United States |
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